5-Fluoro-2-aminophenol-N,N,O-triacetate
Description
Properties
CAS No. |
114199-94-9 |
|---|---|
Molecular Formula |
C12H12FNO7 |
Molecular Weight |
301.22 g/mol |
IUPAC Name |
2-[2-(carboxymethoxy)-N-(carboxymethyl)-5-fluoroanilino]acetic acid |
InChI |
InChI=1S/C12H12FNO7/c13-7-1-2-9(21-6-12(19)20)8(3-7)14(4-10(15)16)5-11(17)18/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
LGLJEJDKAGNQPY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O |
Other CAS No. |
114199-94-9 |
Synonyms |
5-F-APTRA 5-fluoro-2-aminophenol-N,N,O-triacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Fluorination Impact: The 5-fluoro substitution in this compound shifts its pKa to ~7.2, aligning with physiological pH, and reduces calcium ion interference compared to APTRA .
- Acetylation Role: Acetylation in APTRA derivatives enhances membrane permeability and stability, a trend also observed in acetylated flavonoids and nucleosides like 5-azacytidine triacetate .
- Functional Trade-offs : While 5F NEAP minimizes ion binding, it sacrifices one acetate group for ethyl substitution, reducing charge and leakage but requiring additional fluorine atoms for internal referencing .
Preparation Methods
Direct Acetylation of 5-Fluoro-2-aminophenol
The most straightforward approach involves the acetylation of 5-fluoro-2-aminophenol using acetic anhydride or acetyl chloride. This method leverages the nucleophilic reactivity of the amine (-NH₂) and hydroxyl (-OH) groups to install acetyl moieties at the N,N- and O-positions, respectively.
Key Steps:
-
Reagent Selection : Acetic anhydride is preferred for its stability and controlled reactivity, though acetyl chloride may be used in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts.
-
Solvent System : Reactions are typically conducted in dichloromethane (DCM) or toluene, which solubilize the aromatic starting material without participating in side reactions.
-
Catalysis : Sulfuric acid (H₂SO₄) or pyridine catalyzes the acetylation, with the latter also acting as a base to sequester acidic byproducts.
Example Protocol :
-
5-Fluoro-2-aminophenol (1.0 equiv) is dissolved in dry DCM under nitrogen.
-
Acetic anhydride (3.2 equiv) and catalytic H₂SO₄ (0.1 equiv) are added dropwise at 0°C.
-
The mixture is refluxed for 6–8 hours, followed by quenching with ice water.
-
The organic layer is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated to yield the crude product.
Yield and Purity :
Stepwise Protection-Deprotection Strategy
For enhanced selectivity, a stepwise approach acetylates the amine groups first, followed by the hydroxyl group. This method reduces side reactions and improves control over regioselectivity.
Procedure:
-
N,N-Diacetylation :
-
O-Acetylation :
Advantages :
-
Minimizes competing reactions at the hydroxyl group during amine acetylation.
-
Enables purification of intermediates, enhancing final product purity.
Analytical and Purification Techniques
Chromatographic Separation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 6H, N-Ac), 2.45 (s, 3H, O-Ac), 6.82–7.15 (m, 3H, aromatic).
-
¹⁹F NMR : Single peak at δ -118 ppm, confirming absence of defluorination.
Challenges and Mitigation Strategies
Over-Acetylation and Side Reactions
Hydrolysis Sensitivity
-
Issue : The triacetate is prone to hydrolysis in aqueous or acidic conditions, necessitating anhydrous workup.
-
Mitigation : Immediate neutralization with NaHCO₃ post-reaction stabilizes the product.
Industrial and Research Applications
This compound serves as a critical precursor for:
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